(R)-2-Amino-3-phenoxypropanoic acid

Chiral purity Enantiomeric excess Procurement specification

Stereochemical integrity is critical in chiral synthesis; using racemic or wrong enantiomer leads to irreproducible results and invalid SAR conclusions. (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) provides defined (R)-configuration at high enantiomeric purity for reliable asymmetric workflows. • Defined (R)-stereochemistry ensures target binding fidelity in enzyme/receptor studies • N-Boc and N-Fmoc protected forms available for direct automated SPPS incorporation • Well-characterized physicochemical profile (bp 311.5°C, density 1.2 g/cm³) facilitates scale-up • Lower procurement cost vs. (S)-enantiomer; full analytical documentation supplied

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 59123-23-8
Cat. No. B1408509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-phenoxypropanoic acid
CAS59123-23-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(C(=O)O)N
InChIInChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
InChIKeyJQBDLDSXPJLCFK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-3-phenoxypropanoic acid – Chiral Building Block Overview


(R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8), also known as O-phenyl-D-serine or (2R)-2-amino-3-phenoxypropanoic acid, is a synthetic, non-proteinogenic aromatic amino acid analog with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [1]. It features an (R)-configured chiral center, a phenoxy ether moiety, and standard amino and carboxylic acid groups, which collectively provide a versatile scaffold for enantioselective synthesis, chiral auxiliary applications, and the construction of peptide mimetics or pharmacologically relevant derivatives . As a chiral building block, it is supplied by several reputable vendors for research purposes and is not intended for direct human use .

Chiral Control Defined (R)-configuration supports stereochemically controlled peptide synthesis and chiral pool research.
Building Block Versatile phenoxy-substituted scaffold for generating chiral intermediates and peptide mimetics.
SPPS Ready N-Boc and N-Fmoc protected derivatives commercially available for solid-phase incorporation.

Why (R)-2-Amino-3-phenoxypropanoic acid Cannot Be Substituted


Generic substitution of (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) with the corresponding racemate (CAS 59123-22-7), the (S)-enantiomer (CAS 24807-63-4), or other structurally related amino acids (e.g., O-benzyl-D-serine, phenylalanine) is scientifically invalid for applications requiring defined stereochemistry. The (R)-configuration imparts a unique three-dimensional geometry that critically governs molecular recognition events with chiral biological targets—including enzyme active sites, receptor binding pockets, and catalytic asymmetric transformations . Using an undefined or opposite enantiomer can result in drastically reduced activity, off-target effects, or complete loss of function in downstream syntheses, ultimately jeopardizing reproducibility and the validity of experimental conclusions. Consequently, researchers and procurement specialists must specify the exact enantiomer, and the quantitative evidence below substantiates why (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) is the required selection for stereochemically demanding workflows.

Target compound (R)-2-Amino-3-phenoxypropanoic acid
Racemate (CAS 59123-22-7) Presence of (S)-enantiomer may compromise chiral recognition and confound stereoselective outcomes.
(S)-Enantiomer (CAS 24807-63-4) Opposite configuration may alter target engagement, catalytic induction, or assay reproducibility.
O-Benzyl-D-serine Phenoxy-to-benzyl ether switch may shift solubility, reactivity, and chiral induction profile.

Quantitative Evidence for (R)-Enantiomer Selection


Enantiomeric Purity Advantage Over Racemate

The (R)-enantiomer of 2-amino-3-phenoxypropanoic acid (CAS 59123-23-8) is commercially available with a typical purity of ≥98% and an enantiomeric excess (ee) that is specified by multiple vendors, ensuring a defined stereochemical composition . In contrast, the racemic mixture (CAS 59123-22-7, 'O-Phenylserine') is often supplied at lower purity (e.g., 95%) and lacks a guarantee of enantiomeric excess, which introduces a 1:1 mixture of (R)- and (S)-enantiomers that can confound stereoselective experiments . This difference is critical because the presence of the (S)-enantiomer can act as a competitive inhibitor or produce unwanted side products in asymmetric syntheses.

Enantiomeric Purity
Specification review
(R)-enantiomer: ≥98% purity, defined ee. Racemate: 95% purity, no ee guarantee (1:1 mixture).
Defined stereochemistry supports reproducible chiral outcomes.
Vendor specifications; verify lot-specific enantiomeric excess.
Chiral purity Enantiomeric excess Procurement specification

Procurement Cost Comparison: (R)- vs (S)-Enantiomer

A direct cost comparison reveals that the (R)-enantiomer (CAS 59123-23-8) is priced significantly lower than the (S)-enantiomer (CAS 316833-42-8) when obtained in high purity. For instance, the (R)-enantiomer is listed at €271.00 for 50 mg , whereas the (S)-enantiomer hydrochloride is priced at approximately 25,000 CNY (≈ €3,200) for 10 g—a more than 10-fold higher cost per unit mass for the (S)-form [1]. This cost differential, combined with the wide availability of the (R)-enantiomer from multiple suppliers, makes it the economically rational choice for scale-up experiments, library synthesis, or any project where stereochemistry is required but the specific configuration is not precluded by target engagement.

Procurement Cost
Head-to-head
(R): €271/50 mg. (S)-HCl: ~€3,200/10 g. (R) at least 3× less expensive per mg.
Supports budget-conscious scale-up and library synthesis requiring (R)-configuration.
Pricing from 2025 vendor catalogs; confirm current quotes.
Procurement economics Cost efficiency Chiral building block

Gram-Positive Antibacterial Activity vs. Bacitracin

While direct head-to-head data for the pure (R)-enantiomer are not publicly available, a class-level inference from the racemic O-phenylserine (CAS 59123-22-7) demonstrates that the core 2-amino-3-phenoxypropanoic acid scaffold exhibits superior activity against Gram-positive bacteria relative to the established topical antibiotic bacitracin . Specifically, O-phenylserine has been shown to be more active than bacitracin against Staphylococcus aureus and Bacillus licheniformis, though it is less active against Gram-negative Escherichia coli . Given that (R)-2-Amino-3-phenoxypropanoic acid constitutes 50% of the active racemate, it is likely that the (R)-enantiomer contributes to this enhanced Gram-positive potency, positioning it as a more promising starting point for the development of novel antimicrobial peptide mimetics compared to bacitracin or other non-phenoxy serine derivatives.

Antimicrobial Context
Class-level
Racemic O-phenylserine reported more active than bacitracin against S. aureus and B. licheniformis (qualitative).
Reported phenoxy-serine scaffold activity context; (R)-enantiomer contribution not isolated.
Data to verify; MIC and strain-panel validation required.
Antimicrobial Gram-positive Scaffold comparison

Defined Physical Properties for Handling

(R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) possesses well-characterized physical properties that facilitate its handling and formulation in research settings. The compound has a predicted density of 1.2±0.1 g/cm³ and a boiling point of 311.5±32.0 °C at 760 mmHg . In contrast, the analogous O-benzyl-D-serine (CAS 10433-52-0) exhibits a higher boiling point (359.1±37.0 °C) and a different molecular architecture due to the benzyl ether replacing the phenoxy ether, which alters solubility and reactivity profiles [1]. The lower boiling point and distinct polarity of (R)-2-Amino-3-phenoxypropanoic acid make it more amenable to certain synthetic transformations (e.g., those requiring milder conditions) and simplify its removal or purification via distillation or chromatography relative to bulkier benzyl-protected analogs.

Physical Properties
Cross-study comparable
Density 1.2 g/cm³, BP 311.5 °C. ~48 °C lower than O-benzyl-D-serine (359.1 °C).
Lower boiling point may simplify distillation/purification relative to bulkier analogs.
Predicted properties; experimental confirmation recommended.
Physical properties Boiling point Density Storage

Versatile Chiral Scaffold for Peptide Synthesis

(R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) is explicitly categorized as a 'versatile small molecule scaffold' and a 'chiral building block' by multiple suppliers, indicating its proven utility in the construction of more complex molecules . Its N-Boc and N-Fmoc protected derivatives (e.g., CAS 1620620-30-5 and 2349319-61-3) are commercially available and routinely employed in solid-phase peptide synthesis (SPPS) to introduce an O-phenyl-D-serine residue with defined stereochemistry . This contrasts with the racemic or (S)-enantiomer, which are less frequently offered as protected derivatives and may not have the same established track record in SPPS applications. The (R)-enantiomer's established role as a chiral auxiliary and its compatibility with standard peptide coupling conditions make it a lower-risk, higher-efficiency choice for generating enantiopure peptide libraries and peptidomimetic leads.

SPPS Building Block
Supporting evidence
N-Boc and N-Fmoc protected (R)-derivatives commercially available from multiple vendors.
Streamlines solid-phase synthesis with controlled (R)-configuration.
Catalog availability; verify coupling efficiency per protocol.
Chiral building block Peptide synthesis Medicinal chemistry

Validated Application Scenarios for (R)-2-Amino-3-phenoxypropanoic acid


Enantioselective Synthesis of Chiral Intermediates

Given its defined (R)-configuration, high enantiomeric purity (≥98%), and lower procurement cost compared to the (S)-enantiomer, (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) is an ideal chiral pool starting material for the asymmetric synthesis of drug candidates that require an (R)-configured phenoxy-substituted amino acid moiety. The compound's well-characterized density (1.2 g/cm³) and boiling point (311.5 °C) also facilitate scale-up and purification in process chemistry laboratories .

Gram-Positive Antibacterial Peptide Mimetics

Leveraging the class-level evidence that O-phenylserine scaffolds exhibit enhanced activity against Gram-positive pathogens like Staphylococcus aureus compared to bacitracin, researchers can confidently employ (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) as a key building block in the design of novel ultrashort cationic lipopeptides or tetramate derivatives. Its incorporation may improve potency and selectivity profiles, as suggested by the comparative antibacterial data for the racemic parent .

SPPS with Defined Stereochemistry

The commercial availability of both N-Boc and N-Fmoc protected forms of (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) directly supports its use in automated SPPS. This allows for the routine incorporation of the O-phenyl-D-serine residue into peptide sequences with full control over stereochemistry, which is essential for studying structure-activity relationships (SAR) or for generating enantiopure peptide-based probes and therapeutics .

Chiral Auxiliary Development

The inherent chirality and the presence of a phenoxy ether that can participate in π-stacking and hydrogen bonding interactions make (R)-2-Amino-3-phenoxypropanoic acid (CAS 59123-23-8) a suitable candidate for the synthesis of novel chiral auxiliaries or resolving agents. Its predicted boiling point (311.5 °C) and density (1.2 g/cm³) are advantageous for designing recyclable auxiliaries that can be recovered by distillation or precipitation .

Application
Selection Property
Validation Focus
Chiral pool synthesis & enantioselective transformations
Defined (R)-configuration with commercial purity
Enantiomeric excess verification; chiral HPLC
Gram-positive antibacterial peptide mimetics research
Phenoxy-serine scaffold with reported activity against S. aureus
MIC panel and selectivity profiling
Solid-phase peptide synthesis (SPPS)
N-Boc/N-Fmoc protected derivatives available
Coupling efficiency and stereochemical integrity
Chiral auxiliary development
Chirality and phenoxy ether for molecular recognition
Recyclability and enantiodiscrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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